Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester
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Overview
Description
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester: is a chemical compound with the molecular formula C24H26ClNO9 and a molecular weight of 507.92 g/mol . It is an intermediate in the synthesis of unstable metabolites of the nonsteroidal anti-inflammatory drug (NSAID) Zomepirac . This compound is known for its ability to react with endogenous proteins to form potentially toxic covalent Zomepirac-protein adducts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester involves the esterification of Zomepirac Acyl-O-β-D-glucuronide with 2-propenyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out at a controlled temperature to ensure the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester involves its ability to form covalent adducts with endogenous proteins . This reaction is facilitated by the ester group, which can react with nucleophilic amino acid residues in proteins . The formation of these adducts can lead to potential toxicity, making it a compound of interest in toxicological studies .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester is unique due to its ability to form potentially toxic covalent adducts with proteins, which is not commonly observed with other similar compounds . This property makes it particularly valuable in studies related to drug metabolism and toxicity .
Properties
CAS No. |
860615-41-4 |
---|---|
Molecular Formula |
C24H26ClNO9 |
Molecular Weight |
507.9 g/mol |
IUPAC Name |
prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H26ClNO9/c1-4-9-33-23(32)22-20(30)19(29)21(31)24(35-22)34-16(27)11-15-10-12(2)17(26(15)3)18(28)13-5-7-14(25)8-6-13/h4-8,10,19-22,24,29-31H,1,9,11H2,2-3H3/t19-,20-,21+,22-,24+/m0/s1 |
InChI Key |
LMOVOVRWRQCXOQ-QMDPOKHVSA-N |
Isomeric SMILES |
CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OCC=C)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)OCC=C)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl |
Synonyms |
1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propenyl Ester; 1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propen-1-yl Ester |
Origin of Product |
United States |
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